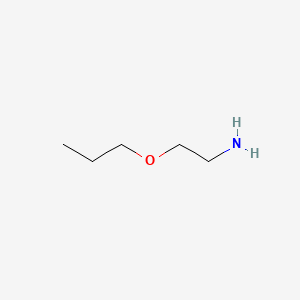

Ethyl m-trifluoromethylcarbanilate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl m-trifluoromethylcarbanilate, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. EFMC is a unique molecule that contains a trifluoromethyl group, which is a highly desirable feature in many pharmaceutical compounds due to its ability to enhance the potency and selectivity of drugs.

科学的研究の応用

Applications in Material Science and Technology

Ethyl m-trifluoromethylcarbanilate, along with similar trifluoromethylated compounds, finds applications in material science. For instance, in the fabrication of superhydrophobic and oleophobic surfaces, fluorinated chemicals play a crucial role. A study demonstrates that silica nanoparticles modified by silanes and fluorinated chemicals can create surfaces with enhanced hydrophobicity and oleophobicity (Cai et al., 2018).

Role in Organic Synthesis and Chemistry

The trifluoromethyl group, a characteristic of ethyl m-trifluoromethylcarbanilate, is significant in organic chemistry due to its influence on the properties of molecules. A study elaborates on the synthetic applications of alpha-trifluoromethyl carbanions and their importance in developing methodologies for trifluoromethylation (Uneyama et al., 2008). Additionally, the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in synthesizing a range of trifluoromethyl heterocycles highlights the relevance of such compounds in diverse chemical syntheses (Honey et al., 2012).

Biomedical Applications

In the biomedical field, trifluoroethylester-functionalized compounds, akin to ethyl m-trifluoromethylcarbanilate, are utilized for developing diagnostic tools and drug delivery systems. For instance, a trifluoroethylester-terminal poly(ethylene glycol) (PEG) silane was synthesized for use in magnetic resonance imaging (MRI) and drug delivery, illustrating the compound's potential in biomedical applications (Kohler et al., 2004).

Environmental Sustainability and Green Chemistry

Ethyl m-trifluoromethylcarbanilate's related compounds are also pivotal in advancing sustainable practices in chemical production. A study describes the use of trifluoromethane, a byproduct in polytetrafluoroethylene manufacture, for creating valuable fluorinated compounds, showcasing an approach towards environmental sustainability (Musio et al., 2018).

Electrochemistry and Energy Storage

In the domain of electrochemistry and energy storage, fluorinated compounds similar to ethyl m-trifluoromethylcarbanilate are explored for their potential in enhancing the performance of lithium-ion batteries. For example, ethyl-(2,2,2-trifluoroethyl) carbonate was investigated as a solvent component in high-voltage electrolytes for lithium-ion batteries, emphasizing the role of such compounds in improving energy storage technologies (Zheng et al., 2020).

特性

IUPAC Name |

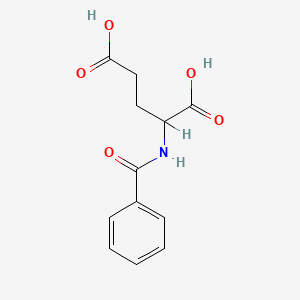

ethyl N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUYMIHQAGLXJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178123 |

Source

|

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl m-trifluoromethylcarbanilate | |

CAS RN |

2354-93-0 |

Source

|

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51605 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)